3-(4-bromophenyl)-N-tert-butylprop-2-enamide
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Overview
Description
3-(4-bromophenyl)-N-tert-butylprop-2-enamide is an organic compound characterized by the presence of a bromophenyl group attached to a prop-2-enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-N-tert-butylprop-2-enamide typically involves the reaction of 4-bromobenzaldehyde with tert-butylamine and a suitable prop-2-enamide precursor. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common solvents used in this synthesis include ethanol and methanol, and the reaction may be catalyzed by acids or bases depending on the specific requirements .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production often employs automated systems to monitor and control reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-N-tert-butylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-(4-bromophenyl)-N-tert-butylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-N-tert-butylprop-2-enamide involves its interaction with specific molecular targets and pathways. The bromophenyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonamide: This compound shares the bromophenyl group but has different substituents and biological activities.
4-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Another compound with a bromophenyl group, used for its antimicrobial and anticancer properties.
Uniqueness
3-(4-bromophenyl)-N-tert-butylprop-2-enamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a bromophenyl group with a prop-2-enamide structure allows for versatile applications in various fields .
Properties
CAS No. |
105731-57-5 |
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Molecular Formula |
C13H16BrNO |
Molecular Weight |
282.18 g/mol |
IUPAC Name |
3-(4-bromophenyl)-N-tert-butylprop-2-enamide |
InChI |
InChI=1S/C13H16BrNO/c1-13(2,3)15-12(16)9-6-10-4-7-11(14)8-5-10/h4-9H,1-3H3,(H,15,16) |
InChI Key |
CMKDAZHGIYBLSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C=CC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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